![molecular formula C29H25N3O4S B1676655 2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide CAS No. 846557-71-9](/img/structure/B1676655.png)
2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide
Overview
Description
ML-385 is an inhibitor of nuclear factor erythroid 2-related factor 2 (Nrf2; IC50 = 1.9 µM) that blocks downstream target gene expression. It substantially enhances cytotoxicity in non-small cell lung cancer (NSCLC) cells treated with platinum-based drugs. ML-385 shows specificity and selectivity for NSCLC cells with KEAP1 mutation, which leads to gain of Nrf2 function.
Novel inhibitor of NRF2, selectively intervening therapeutic resistance in KEAP1-deficient NSCLC tumors
ML-385 is a potent and selective NRF2 inhibitor (Nrf2; IC50 = 1.9 µM). ML-385 selectively intervenes therapeutic resistance in KEAP1-Deficient NSCLC Tumors. ML-385 inhibits its downstream target gene expression. ML385 binds to Neh1, the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2, and interferes with the binding of the V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homologue G (MAFG)-NRF2 protein complex to regulatory DNA binding sequences. ML385 in combination with carboplatin showed significant antitumor activity.
Scientific Research Applications
Cancer Treatment: Thyroid Cancer
ML385 has been shown to effectively reduce the viability, proliferation, invasion, migration, glucose consumption, lactate production, and extracellular acidification rate of thyroid cancer cells. It also promotes apoptosis in these cells, indicating its potential as a therapeutic drug for thyroid cancer .
Cancer Treatment: Breast Cancer
ML385 is being explored as a treatment method for breast cancer. It has been observed to significantly reduce the expression of PDL1 at the gene level, which may enhance the ability of T cells to effectively kill tumor cells .
Acute Myeloid Leukemia
Research suggests that inhibition of NRF2 by ML385 can enhance the sensitivity of acute myeloid leukemia cells to treatment .
Alcohol-Induced Injury
ML385 has been studied for its role in alleviating ethanol-induced injury by reducing the nuclear Nrf2 protein level and down-regulating SOD1, a downstream protein of Nrf2 .
PI3K-mTOR Signaling Inhibition
The compound has been found to inhibit PI3K-mTOR signaling and growth of certain cell lines, which is significant for understanding its potential impact on various diseases .
Mechanism of Action
Target of Action
ML385, also known as SMR000173724 or 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methyl-4-(1-(2-methylbenzoyl)indolin-5-yl)thiazol-2-yl)acetamide, primarily targets the Nrf2 transcription factor . Nrf2 plays a crucial role in cellular protection and defense mechanisms .
Mode of Action
ML385 inhibits the activity of the Nrf2 transcription factor by binding to Neh1 , a CNC-bZIP domain that allows Nrf2 to heterodimerize with small Maf proteins . This interaction blocks NRF2 transcriptional activity , thereby reducing the expression of Nrf2’s downstream target genes .
Biochemical Pathways
The primary biochemical pathway affected by ML385 is the Nrf2-Keap1 signaling pathway . This pathway plays a key role in cellular defense against oxidative stress . By inhibiting Nrf2, ML385 can disrupt this pathway, leading to increased oxidative stress and impaired cellular defense mechanisms .
Result of Action
ML385 has been shown to have anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) cells with KEAP1 mutations . It effectively reduces the viability, proliferation, invasion, migration, glucose consumption, lactate production, adenosine triphosphate level, and extracellular acidification rate of cancer cells . Moreover, ML385 concentration-dependently promotes cancer cell apoptosis .
Action Environment
The action of ML385 can be influenced by various environmental factors. For instance, the presence of other compounds, such as 2-DG, can alter the effects of ML385 on cancer cells . Additionally, the specific cellular environment, including the type of cancer cells and their metabolic state, can also impact the efficacy and stability of ML385 .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4S/c1-17-5-3-4-6-22(17)28(34)32-12-11-20-15-21(8-9-23(20)32)27-18(2)37-29(31-27)30-26(33)14-19-7-10-24-25(13-19)36-16-35-24/h3-10,13,15H,11-12,14,16H2,1-2H3,(H,30,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINHYWKZVCNAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC6=C(C=C5)OCO6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzo[1,3]dioxol-5-yl-N-{5-methyl-4-[1-(2-methyl-benzoyl)-2,3-dihydro-1H-indol-5-yl]-thiazol-2-yl}-acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of ML385?
A1: ML385 specifically targets Nrf2, a transcription factor crucial for regulating cellular responses to oxidative stress. [, , ]
Q2: How does ML385 inhibit Nrf2 activity?
A2: ML385 binds to the Neh1 domain of Nrf2, the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain, disrupting the formation of the Nrf2-MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homologue G) complex. This complex is essential for Nrf2 binding to antioxidant response elements (AREs) in the promoters of target genes. [, ]
Q3: What are the downstream consequences of ML385-mediated Nrf2 inhibition?
A3: By inhibiting Nrf2, ML385 prevents the transcriptional upregulation of antioxidant and cytoprotective genes. This leads to a reduction in the cellular antioxidant capacity and increases susceptibility to oxidative stress and related cellular damage. [, , , ]
Q4: Does ML385 affect the expression of Nrf2 itself?
A4: While ML385 primarily disrupts Nrf2 binding to DNA, some studies show it can also lead to decreased Nrf2 protein levels, potentially through mechanisms affecting protein stability or degradation. [, ]
Q5: Is the inhibitory effect of ML385 reversible?
A5: The binding of ML385 to Nrf2 is believed to be reversible. Studies have shown that the effects of ML385 can be reversed by removing it from the cellular environment or by using Nrf2 activators. [, ]
Q6: What is the molecular formula and weight of ML385?
A6: The molecular formula of ML385 is C28H23N3O4S, and its molecular weight is 497.6 g/mol.
Q7: Are there any specific recommendations for handling and storage of ML385?
A7: While specific recommendations may vary depending on the supplier, ML385 is generally handled and stored similarly to other small molecule inhibitors. Storage conditions typically involve low temperatures and protection from light and moisture to ensure stability.
Q8: What are the main research applications of ML385?
A8: ML385 is a valuable tool for:
- Investigating the role of Nrf2 in various physiological and pathological processes: By inhibiting Nrf2, researchers can delineate its involvement in oxidative stress responses, inflammation, cell survival, and disease progression. [, , , , , ]
- Validating Nrf2 as a therapeutic target: ML385 helps assess the therapeutic potential of targeting Nrf2 in diseases such as cancer, neurodegenerative diseases, and inflammatory conditions. [, , ]
- Developing novel Nrf2 inhibitors: ML385 serves as a lead compound for developing more potent and selective Nrf2 inhibitors for therapeutic applications. []
Q9: How does ML385 impact in vitro models of disease?
A9: ML385 has been shown to:
- Exacerbate oxidative stress and cell death induced by various stimuli, such as oxygen-glucose deprivation, hydrogen peroxide, and lipopolysaccharide. [, , , ]
- Promote inflammatory responses in different cell types, highlighting the role of Nrf2 in regulating inflammation. [, , ]
- Enhance the sensitivity of cancer cells to chemotherapy and radiotherapy, suggesting its potential as an adjuvant therapy. [, ]
Q10: Has ML385 been used in in vivo studies?
A10: Yes, ML385 has been successfully used in various animal models, including models of acute lung injury, myocardial infarction, stroke, and diabetic kidney disease, demonstrating its effectiveness in modulating disease outcomes by inhibiting Nrf2. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.